molecular formula C19H16Cl2N4O2S2 B2725977 2,4-dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392296-59-2

2,4-dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2725977
CAS No.: 392296-59-2
M. Wt: 467.38
InChI Key: GSUXSVWJMYKQTE-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a thiadiazole ring, which is often associated with various biological activities.

Properties

IUPAC Name

2,4-dichloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2S2/c1-10-5-11(2)7-13(6-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)14-4-3-12(20)8-15(14)21/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUXSVWJMYKQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol, which is then subjected to stepwise alkylation of the sulfur atom and acylation of the nitrogen atom . The reaction conditions often include the use of solvents like methanol and reagents such as dichloroacetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2,4-dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects . The thiadiazole ring plays a crucial role in its activity, often interacting with proteins and other biomolecules .

Biological Activity

2,4-Dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiadiazole moiety, which is known for various pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H25Cl2N5O2SC_{27}H_{25}Cl_{2}N_{5}O_{2}S, with a molecular weight of 554.49 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Bacterial Activity : Studies have shown that derivatives of thiadiazoles demonstrate potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substitutions on the phenyl ring showed enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound also exhibited antifungal properties against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of several signaling pathways. Thiadiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines .
  • Case Studies : In vitro studies demonstrated that certain derivatives displayed cytotoxic effects against colon cancer cells, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives are notable:

  • Inhibition of Inflammatory Mediators : Compounds have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation .
  • Research Findings : In animal models, these compounds have demonstrated the ability to alleviate symptoms associated with inflammatory diseases, further supporting their therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliSignificant antibacterial activity
Candida albicans, A. nigerEffective antifungal properties
AnticancerColon cancer cell linesInduction of apoptosis and inhibition of proliferation
Anti-inflammatoryVarious animal modelsReduction in inflammatory markers

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